molecular formula C22H18N6OS2 B292477 N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B292477
M. Wt: 446.6 g/mol
InChI Key: UYTUMVXMCBIKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It works by targeting specific enzymes and proteins in cancer cells, preventing their growth and proliferation.

Mechanism of Action

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide works by inhibiting specific enzymes and proteins in cancer cells, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes play a crucial role in the survival and proliferation of cancer cells, and by inhibiting them, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can effectively halt the growth of cancer cells. In addition, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, further reducing their viability.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several biochemical and physiological effects in cancer cells. It inhibits the activation of BTK and ITK, which are key enzymes in the signaling pathways that promote cancer cell survival and proliferation. By inhibiting these enzymes, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can effectively block these pathways, leading to the death of cancer cells. In addition, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to induce the expression of pro-apoptotic genes, leading to the activation of the apoptosis pathway in cancer cells.

Advantages and Limitations for Lab Experiments

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells, as well as its ability to enhance the efficacy of other cancer treatments. However, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide also has some limitations, including its potential toxicity and side effects, as well as the need for further optimization of its dosing and administration in clinical settings.

Future Directions

There are several future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One area of focus is the development of new formulations and delivery methods to optimize its dosing and administration in clinical settings. Another area of focus is the identification of biomarkers that can predict patient response to N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, allowing for more personalized treatment approaches. Finally, further research is needed to evaluate the safety and efficacy of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in clinical trials, with the goal of ultimately bringing this promising cancer treatment to patients in need.

Synthesis Methods

The synthesis method of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves several steps, including the synthesis of the thienyl and triazole rings, as well as the sulfanyl and acetamide groups. The final product is obtained through a coupling reaction between these groups. The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been described in detail in several research articles, and the process has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been tested in various types of cancer, including lymphoma, leukemia, and multiple myeloma. In addition, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy. Clinical trials are currently underway to evaluate the safety and efficacy of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in humans.

properties

Molecular Formula

C22H18N6OS2

Molecular Weight

446.6 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H18N6OS2/c1-14-15(2)31-21(18(14)12-23)25-19(29)13-30-22-27-26-20(16-8-10-24-11-9-16)28(22)17-6-4-3-5-7-17/h3-11H,13H2,1-2H3,(H,25,29)

InChI Key

UYTUMVXMCBIKBL-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C#N)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4)C

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4)C

Origin of Product

United States

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